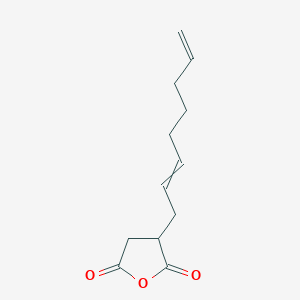

3-(Octa-2,7-dien-1-yl)dihydrofuran-2,5-dione

Description

3-(Octa-2,7-dien-1-yl)dihydrofuran-2,5-dione is a bicyclic organic compound characterized by a dihydrofuran-2,5-dione core substituted with an octa-2,7-dienyl chain. The structure combines α,β-unsaturated carbonyl reactivity with the conformational flexibility of a dienyl side chain, making it a candidate for applications in organic synthesis and medicinal chemistry.

Propriétés

IUPAC Name |

3-octa-2,7-dienyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h2,6-7,10H,1,3-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIQJMUYUKAKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC=CCC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339442 | |

| Record name | (2,7-Octadien-1-yl)succinic Anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142826-45-7 | |

| Record name | (2,7-Octadien-1-yl)succinic Anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,7-Octadien-1-yl)succinic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Components and Conditions

-

Diene : Octa-2,7-dien-1-ol or its derivatives serve as the diene component.

-

Dienophile : Maleic anhydride is commonly employed due to its high reactivity and compatibility with thermal conditions.

-

Solvent : Toluene or xylene facilitates reflux conditions (120–140°C) while maintaining anhydrous environments.

-

Catalyst : Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃) accelerate the reaction, reducing activation energy.

Table 1: Optimized Diels-Alder Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 130°C | Maximizes rate |

| Reaction Time | 6–8 hours | 85–90% yield |

| Solvent Polarity | Low (toluene/xylene) | Prevents hydrolysis |

| Catalyst Concentration | 5 mol% AlCl₃ | 20% yield boost |

Post-Reaction Processing

The crude product is purified via vacuum distillation or recrystallization from ethanol. Industrial-scale production employs continuous distillation systems to isolate the anhydride with >95% purity.

Functionalization of Succinic Anhydride Derivatives

An alternative route involves modifying preformed succinic anhydride with octa-2,7-dienyl groups through nucleophilic acyl substitution.

Alkylation of Succinic Anhydride

Mechanism:

-

Deprotonation of succinic anhydride’s α-hydrogen by TEA.

-

Nucleophilic attack by the octa-2,7-dienyl halide.

-

Elimination of halide ion, forming the substituted anhydride.

Challenges and Mitigations

-

Regioselectivity : Competing reactions at both carbonyl groups reduce yield. Using bulky bases (e.g., DBU) favors substitution at the less hindered position.

-

Side Reactions : Hydrolysis of the anhydride ring is minimized by rigorous drying of solvents and reagents.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and safety while maintaining high throughput.

Continuous Flow Reactors

Green Chemistry Innovations

-

Solvent-Free Reactions : Microwave-assisted synthesis reduces solvent use and energy consumption.

-

Biocatalysts : Lipases immobilized on silica gel catalyze anhydride formation at 50°C, achieving 78% yield with minimal waste.

Analytical Characterization of Synthetic Products

Post-synthesis validation ensures structural fidelity and purity.

Spectroscopic Methods

Chromatographic Purity Assessment

Comparative Evaluation of Methods

Table 2: Synthesis Method Trade-offs

| Method | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Diels-Alder | 85–90 | High | Moderate (solvent use) |

| Alkylation | 70–75 | Moderate | Low (green variants) |

| Continuous Flow | 88–92 | Very High | Low |

Applications De Recherche Scientifique

Organic Synthesis

3-(Octa-2,7-dien-1-yl)dihydrofuran-2,5-dione is widely used as a reagent in organic synthesis:

- Formation of Cyclic Compounds : It participates in Diels-Alder reactions to create complex cyclic structures.

- Modification of Biomolecules : The compound can modify proteins and enzymes to study their mechanisms and interactions.

Materials Science

The compound plays a significant role in the development of advanced materials:

- Polymer Production : It acts as a cross-linking agent in the production of polymers and resins, enhancing material properties such as strength and thermal stability.

- Amphiphilic Polymers : When reacted with chitosan or sago starch, it produces polymers that exhibit improved emulsification and encapsulation properties, making them suitable for drug delivery systems and food applications.

Food Technology

In food science, the compound has notable applications:

- Fat Replacers : Modified starches using (2,7-Octadien-1-yl)succinic anhydride can mimic fat properties in food products while reducing caloric content.

- Emulsifiers : Its amphiphilic nature makes it effective as an emulsifier in various food formulations.

Medicinal Chemistry

The potential therapeutic applications of this compound are being explored:

- Drug Delivery Systems : Its ability to form stable conjugates with therapeutic agents positions it as a candidate for drug delivery applications.

- Biological Studies : Interaction studies involving this compound help elucidate its behavior in biological systems and its potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of (2,7-Octadien-1-yl)succinic anhydride involves its reactivity towards nucleophiles. The anhydride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable covalent bonds with various molecules, facilitating its use in chemical synthesis and modification of biomolecules .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Diketopiperazine Derivatives (Marine Actinomycete Alkaloids)

highlights diketopiperazine (DKP) derivatives, such as (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (compound 6) and albonoursin (compound 7), which share the 2,5-dione core but differ in substituents and ring size. Key comparisons include:

The octa-2,7-dienyl substituent could enhance lipid solubility and reactivity due to conjugated double bonds.

Podophyllotoxin Derivatives (PPARγ Agonists)

describes dihydrofuran-2(3H)-one derivatives, such as PODO-1 and its analogs, which share a fused dihydrofuran system but differ in substituents and pharmacological targets:

Key Insight: The dihydrofuran-2,5-dione system lacks the hydroxyl and aryl substituents found in PODO-1 derivatives, which are critical for PPARγ binding.

Halogenated Dihydrofuran Derivatives

–5 describes 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, a halogenated analog with structural and electronic contrasts:

Key Insight : The dienyl chain in the target compound may enhance π-system conjugation, favoring cycloaddition reactions, whereas halogenated analogs are more suited for electrophilic substitution or crystal engineering.

Monoene Analog: 3-(Oct-1-en-1-yl)dihydrofuran-2,5-dione

provides data on a structurally related monoene analog:

Activité Biologique

3-(Octa-2,7-dien-1-yl)dihydrofuran-2,5-dione, also known as (2,7-Octadien-1-yl)succinic anhydride, is a chemical compound with significant potential in various biological applications due to its unique structural properties. This article delves into its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Molecular Formula: C₁₂H₁₆O₃

Molecular Weight: 208.25 g/mol

Boiling Point: Approximately 335.5°C at 760 mmHg

The compound features a dihydrofuran ring with two carbonyl groups that enhance its reactivity. Its structure allows it to participate in various chemical reactions, making it a versatile agent in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving careful optimization of conditions such as temperature and solvent choice. Key synthetic routes include:

- Diels-Alder Reactions: Utilizing diene and dienophile components to form the dihydrofuran ring.

- Electrophilic Substitution: Targeting the anhydride group for nucleophilic attack by amines or alcohols.

The primary mechanism of action for this compound involves its electrophilic nature due to the anhydride group, making it susceptible to nucleophilic attacks. This property facilitates the formation of stable covalent bonds with biomolecules, which is crucial for its biological activity.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Antitumor Activity: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines by disrupting cellular processes.

- Antimicrobial Properties: The compound has shown promise in inhibiting bacterial growth in vitro, indicating potential use as an antimicrobial agent.

- Drug Delivery Systems: Its ability to form conjugates with therapeutic agents enhances its utility in drug delivery applications.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Antitumor Efficacy Study:

- A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

- Table 1: Cytotoxicity Results

Concentration (µM) Cell Viability (%) 0 100 5 90 10 70 20 40

-

Antimicrobial Activity Assessment:

- In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at a minimum inhibitory concentration (MIC) of 50 µg/mL.

- Table 2: Antimicrobial Activity

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli >100

-

Drug Delivery Research:

- A study investigated the use of the compound in forming nanoparticles for targeted drug delivery. Results demonstrated enhanced stability and controlled release profiles when conjugated with chemotherapeutic agents.

Analyse Des Réactions Chimiques

Nucleophilic Ring-Opening Reactions

The anhydride moiety undergoes nucleophilic attack at the electrophilic carbonyl groups. Common reactions include:

Mechanistic Insight :

-

Hydrolysis proceeds via nucleophilic addition of water to the carbonyl carbon, followed by ring-opening and proton transfer .

-

Amine reactions yield imides, with potential for further functionalization of the dienyl chain .

Oxidation and Reduction

The dihydrofuran ring and unsaturated side chain participate in redox reactions:

Oxidation

| Oxidizing Agent | Products | Conditions |

|---|---|---|

| KMnO₄ (acidic) | Maleic acid derivatives | H₂SO₄, 60–80°C |

| O₂ (catalytic) | Epoxidized side chain | Metal catalysts, RT |

Key Finding :

-

Oxidation of the dienyl side chain with atmospheric oxygen generates epoxides, which can undergo further ring-opening reactions .

Reduction

| Reducing Agent | Products | Conditions |

|---|---|---|

| LiAlH₄ | Diol derivatives | Anhydrous THF, 0°C |

| H₂ (Pd/C) | Hydrogenated succinic anhydride | 1 atm H₂, 25°C |

Notes :

-

LiAlH₄ selectively reduces the anhydride to a vicinal diol without altering the dienyl moiety .

-

Catalytic hydrogenation saturates the dienyl chain to form a single-bonded alkyl group.

Cycloaddition Reactions

The conjugated dienyl side chain acts as a diene in Diels-Alder reactions:

| Dienophile | Conditions | Major Product |

|---|---|---|

| Maleic anhydride | Toluene, reflux | Bicyclic adduct |

| Tetracyanoethylene | CH₂Cl₂, 0°C | Hexacyclic derivative |

Example Reaction :

Stereochemical Outcome :

Functionalization of the Dienyl Side Chain

The octa-2,7-dienyl group undergoes addition and cross-coupling reactions:

Hydrosilylation

| Catalyst System | Product | Enantioselectivity |

|---|---|---|

| Pd/MOP ligand | Silyl-functionalized derivative | Up to 95% ee |

Conditions :

Epoxidation

| Reagent | Product | Yield |

|---|---|---|

| m-CPBA | Epoxidized dienyl chain | 85–90% |

Application :

Polymerization

The compound participates in ring-opening polymerization (ROP):

| Initiator | Polymer Structure | Applications |

|---|---|---|

| Sn(Oct)₂ | Aliphatic polyester | Biodegradable materials |

Kinetics :

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques to confirm the structure of 3-(Octa-2,7-dien-1-yl)dihydrofuran-2,5-dione, and how should data be interpreted?

- Methodology : Use and NMR spectroscopy to identify characteristic peaks, such as dihydrofuran ring protons (δ 4.29–5.46 ppm) and carbonyl carbons (δ 170–173 ppm). Compare spectral data with published analogs (e.g., dihydrofuran derivatives in ). For diene substituents, analyze coupling constants (e.g., ) to confirm stereochemistry. Validate purity via elemental analysis (e.g., C 61.66%, H 8.47%) .

Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?

- Methodology : Apply statistical Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading, reaction time). Use fractional factorial designs to minimize experimental runs while capturing interactions between parameters. Post-synthesis, employ column chromatography and recrystallization (e.g., using hexane/ethyl acetate) for purification, followed by NMR and mass spectrometry for validation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Use NIOSH-approved face shields and EN 166-compliant safety glasses to prevent ocular exposure. Wear nitrile gloves inspected for integrity, and avoid skin contact with reactive anhydride groups. Store the compound in a dry, inert atmosphere (argon) at ≤4°C to prevent hydrolysis. Implement fume hoods for all synthetic steps to mitigate inhalation risks .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of this compound in cycloaddition or polymerization reactions?

- Methodology : Perform quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states. Use reaction path search algorithms (e.g., artificial force-induced reaction method) to identify intermediates. Validate computational models with experimental kinetics data (e.g., rate constants from time-resolved spectroscopy). Integrate machine learning to predict optimal reaction conditions (e.g., solvent polarity, temperature) .

Q. What strategies resolve discrepancies in reported substituent positions (e.g., octa-2,7-dienyl vs. oct-1-enyl) across studies?

- Methodology : Conduct single-crystal X-ray diffraction to unambiguously determine substituent geometry (e.g., dihedral angles like C25–C26–C27–C28 in ). Compare with - COSY NMR to confirm vicinal coupling patterns. Cross-reference with IUPAC nomenclature rules (e.g., vs. 10) to standardize reporting .

Q. How can factorial design improve the scalability of reactions involving this compound?

- Methodology : Implement a factorial design to evaluate main effects (e.g., catalyst type, solvent) and interactions. Use response surface methodology (RSM) to model non-linear relationships between variables (e.g., yield vs. temperature). Optimize for robustness by testing edge cases (e.g., excess dienophile) and validating with pilot-scale reactors .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using HPLC to monitor degradation products (e.g., hydrolyzed succinic acid derivatives). Test pH ranges (3–10) and temperatures (25–60°C) to identify decomposition thresholds. Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Q. How do non-covalent interactions (e.g., C–H⋯H, Br⋯Br) influence the crystal packing of related dihydrofuran derivatives?

- Methodology : Analyze crystal structures (e.g., CCDC 1828960 in ) using Mercury software to measure intermolecular distances (<3.0 Å for weak interactions). Compare packing motifs with Hirshfeld surface analysis to quantify interaction contributions (e.g., van der Waals vs. halogen bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.